

# Spectroscopic Analysis of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Overview

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## Compound of Interest

Compound Name: (1H-Indazol-3-YL)methylamine  
hydrochloride

Cat. No.: B569668

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Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for **(1H-Indazol-3-YL)methylamine hydrochloride**. This guide, therefore, presents predicted spectroscopic characteristics based on the known properties of the 1H-indazole core and related structures. The experimental protocols provided are generalized procedures for obtaining such data.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic properties of **(1H-Indazol-3-YL)methylamine hydrochloride** and the methodologies for their determination.

## Chemical Structure and Properties

- IUPAC Name: (1H-Indazol-3-yl)methanamine hydrochloride
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>ClN<sub>3</sub>
- Molecular Weight: 183.64 g/mol [1]
- CAS Number: 117891-16-4

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(1H-Indazol-3-YL)methylamine hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	Indazole N-H
~8.5	br s	3H	-NH <sub>3</sub> <sup>+</sup>
~8.1	d	1H	Ar-H (H4)
~7.7	d	1H	Ar-H (H7)
~7.5	t	1H	Ar-H (H6)
~7.3	t	1H	Ar-H (H5)
~4.4	s	2H	-CH <sub>2</sub> -

Table 2: Predicted <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~142.0	Ar-C (C7a)
~140.0	Ar-C (C3)
~127.0	Ar-C (C5)
~122.0	Ar-C (C6)
~121.5	Ar-C (C3a)
~120.0	Ar-C (H4)
~111.0	Ar-C (H7)
~35.0	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-2800	Strong, broad	N-H and C-H stretching (amine salt, aromatic)
~1620	Medium	C=N stretching (indazole ring)
~1590, ~1460	Medium	C=C stretching (aromatic ring)
~1400	Medium	CH <sub>2</sub> bending
~750	Strong	C-H out-of-plane bending (ortho-disubstituted)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Interpretation
148.0875	[M+H] <sup>+</sup> (protonated free base, C <sub>8</sub> H <sub>10</sub> N <sub>3</sub> <sup>+</sup> )
131.0613	[M+H - NH <sub>3</sub> ] <sup>+</sup> (loss of ammonia)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(1H-Indazol-3-YL)methylamine hydrochloride** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Set the spectral width to cover a range of 0-15 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover a range of 0-160 ppm.
  - A longer acquisition time and a higher number of scans are typically required compared to <sup>1</sup>H NMR.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d<sub>6</sub> ( $\delta$  39.52 ppm).

## IR Spectroscopy

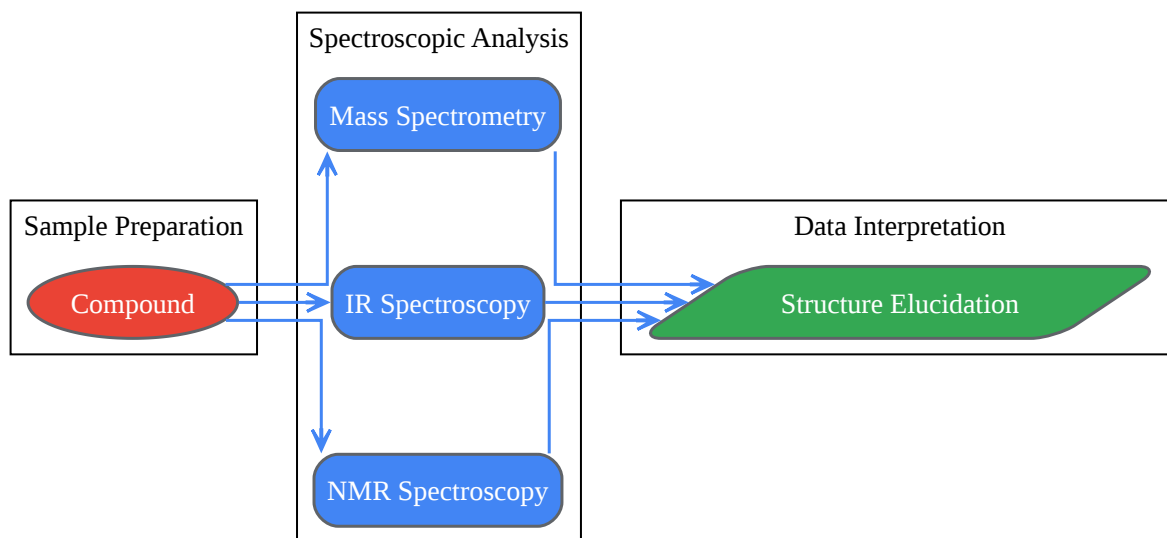
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the pure KBr pellet.
  - Record the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Acquire the mass spectrum in the positive ion mode.
  - Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular ion (e.g.,  $m/z$  50-300).
  - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

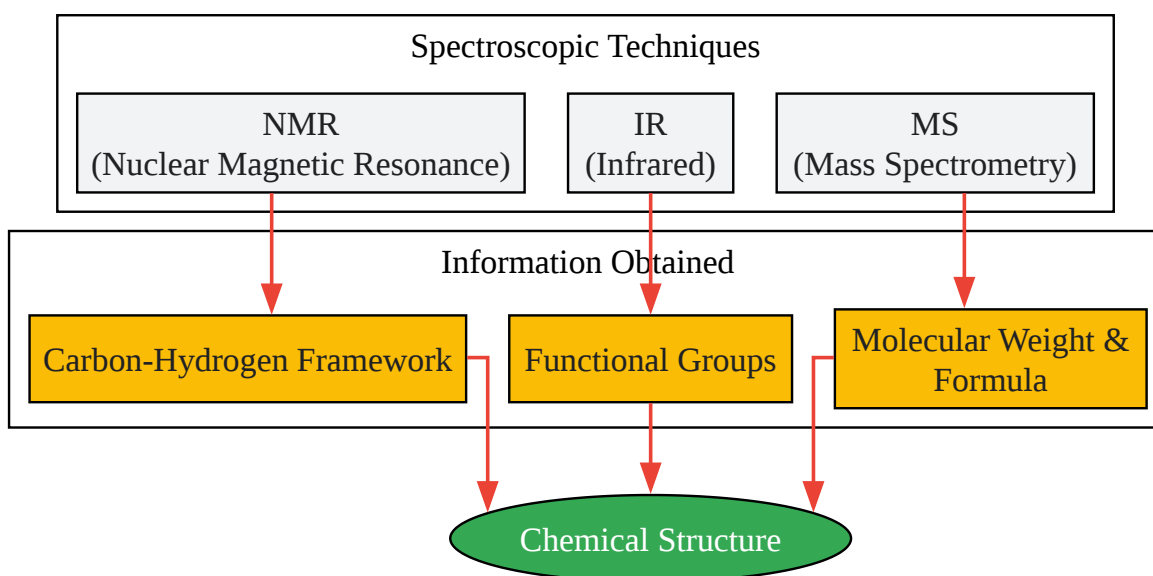
## Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic data and structural information.

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## References

- 1. 1H-Indazol-3-ylmethylaniline HCl | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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